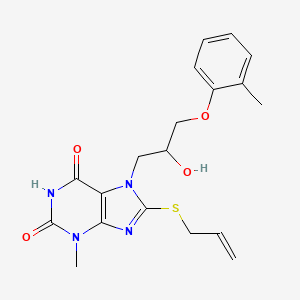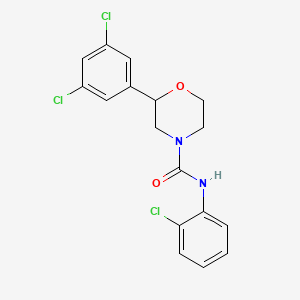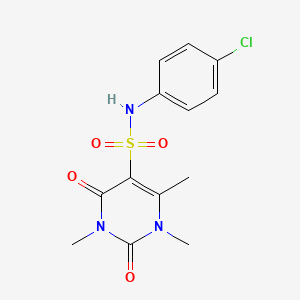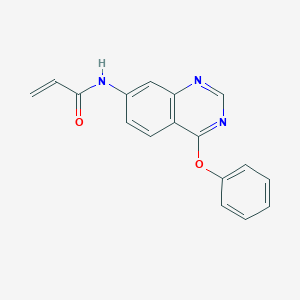
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, also known as AEPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is not fully understood. However, it has been suggested that N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has also been shown to exhibit neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exhibits several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide also exhibits high stability and solubility, which makes it suitable for various experimental conditions. However, the limitations of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide include its potential toxicity and lack of clinical data.
Future Directions
There are several future directions for the research on N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide. One potential direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies. Additionally, the development of novel derivatives of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide with improved efficacy and safety profiles is another potential direction for future research.
Synthesis Methods
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-chloroaniline to produce 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 2-(2-aminoethoxy)acetic acid to produce N-(4-(2-acetamidoethoxy)phenyl)-4-chlorobenzamide. The final step involves the cyclization of this intermediate with phosphoryl chloride to produce N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide.
Scientific Research Applications
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties in preclinical studies.
properties
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(25)22-10-11-27-17-8-6-16(7-9-17)24-19(26)20-23-12-18(28-20)14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCIVLWRDFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)


![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

